![molecular formula C14H16BrNO3 B1374920 Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate CAS No. 1187927-67-8](/img/structure/B1374920.png)
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate
Overview
Description
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is a small molecule that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate involves the reaction of 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid with tert-butyl alcohol and a dehydrating agent to form the tert-butyl ester. The ester is then reacted with bromine in the presence of a catalyst to form the final product.
Starting Materials
7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid, tert-butyl alcohol, dehydrating agent, bromine, catalyst
Reaction
Step 1: React 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid with tert-butyl alcohol and a dehydrating agent (such as sulfuric acid) to form tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate., Step 2: React tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate with bromine in the presence of a catalyst (such as iron(III) bromide) to form Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate.
Scientific Research Applications
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has been studied for its potential use in scientific research. It has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential use in the development of new drugs and drug delivery systems.
Mechanism Of Action
The exact mechanism of action of tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is not yet fully understood. However, it has been proposed that it may act as a competitive inhibitor of certain enzymes involved in the synthesis of certain drugs. It has also been proposed that it may act as an antioxidant and may be involved in the regulation of cell signaling pathways.
Biochemical And Physiological Effects
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of bacteria. It has also been found to have the potential to modulate the activity of certain enzymes involved in the synthesis of certain drugs.
Advantages And Limitations For Lab Experiments
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to work with due to its small size and its potential for toxicity.
Future Directions
There are several potential future directions for research involving tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted to determine its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted to determine its potential as an enzyme inhibitor and its potential role in cell signaling pathways.
properties
IUPAC Name |
tert-butyl 7-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUVVIPLFNGFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724450 | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate | |
CAS RN |
1187927-67-8 | |
Record name | 1,1-Dimethylethyl 7-bromo-3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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